molecular formula C23H46 B013431 7Z-Tricosene CAS No. 52078-42-9

7Z-Tricosene

Cat. No. B013431
CAS RN: 52078-42-9
M. Wt: 322.6 g/mol
InChI Key: IRYCVIRCWSSJOW-SQFISAMPSA-N
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Description

Synthesis Analysis

The synthesis of 7Z-Tricosene and related compounds involves various chemical pathways, highlighting the creativity and complexity of organic synthesis. A novel approach for the synthesis of pheromones, including 9(Z)-Tricosene, involved stepwise alkylation of N,N-dimethylacetone hydrazone as a key step (Kelkar, Joshi, Reddy, & Kulkarni, 1989). Another study focused on the synthesis of seven-membered cyclic allenes, demonstrating the intricate methods involved in constructing complex molecular structures (Suzuki, Tsuchiya, & Masuyama, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 7Z-Tricosene, such as cyclic polysulfides and cyclohexanes, has been explored through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the conformational dynamics and stereochemistry of these molecules (Fitjer et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving 7Z-Tricosene derivatives include cycloadditions, isomerization, and reactions with organolithium reagents. These reactions not only extend the functional group repertoire of these molecules but also provide insights into their reactivity patterns (Kanno et al., 2016).

Physical Properties Analysis

The physical properties of 7Z-Tricosene, such as its phase behavior, solubility, and volatility, are crucial for understanding its role in nature, especially in pheromone traps for insects. Studies have shown that the addition of (7Z)-Tricosene can significantly improve the efficacy of pheromone traps (Twidle, Barker, & Suckling, 2020).

Scientific Research Applications

  • Role in Drosophila Aggression and Mating Behavior : 7Z-tricosene is crucial for normal levels of aggression in Drosophila (fruit flies) and mediates its effects through the gustatory receptor Gr32a. This compound is a male-enriched cuticular hydrocarbon (Wang et al., 2011). Additionally, it acts as a sex pheromone in Drosophila, inhibiting male-male courtship and affecting female sexual receptivity (Lacaille et al., 2007).

  • Influence on Housefly Behavior : In houseflies (Musca domestica), 7Z-tricosene increases male mating strikes and copulatory attempts. However, the non-hydrocarbon fraction contains sex recognition factors that decrease homosexual strikes (Adams & Holt, 1987).

  • Application in Insect Monitoring : Combined with (7Z)-nonadecen-11-one, 7Z-tricosene significantly improves the trap catch of male raspberry bud moths, thus being an effective tool for insect monitoring (Twidle, Barker, & Suckling, 2020).

  • Synthesis of Sex Attractants : The synthesized variant, (Z)-9-tricosene, serves as a highly selective sex attractant for the common housefly, demonstrating its potential in pest control strategies (Moiseenkov et al., 1985).

  • Influence on Mate Choice in Drosophila : Male-predominant pheromones like 7-tricosene play a role in stimulating Drosophila females to mate and may influence their mate choices (Scott & Richmond, 1988).

  • Geochemical Fingerprinting : 7Z-tricosene may provide a specific hydrocarbon fingerprint for the anaerobic cycling of methane in ancient settings, indicating its potential in geochemical studies (Thiel et al., 2001).

  • Antiaphrodisiac Properties : This compound has antiaphrodisiac properties and is transferred to immature virgin females by courting males in Drosophila, thereby decreasing their attractiveness (Scott, 1986).

  • Cuticular Hydrocarbon in Ants : In the ant Camponotus vagus, (Z)-9-tricosene decreases dramatically within hours and disappears in about two weeks when applied topically, suggesting its role in cuticular hydrocarbon homogeneity (Meskali et al., 1995).

  • Internal Lipid Transport in Houseflies : 7Z-tricosene appears in the internal lipids of houseflies and is transported to the surface of the insect via the hemolymph (Mpuru et al., 2001).

  • Geoclimatic Variations and Pheromone Production : In male Drosophila melanogaster, there is a significant correlation between the balanced ratio of 7-tricosene and geo-climatic parameters, indicating its adaptative mechanism in response to environmental factors (Rouault, Capy, & Jallon, 2004).

properties

IUPAC Name

(Z)-tricos-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYCVIRCWSSJOW-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7Z-Tricosene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Twidle, D Barker, DM Suckling - Journal of chemical ecology, 2020 - Springer
Heterocrossa rubophaga, the raspberry bud moth, is a pest of commercial Rubus berry crops and wild Rubus species. Its pheromone was initially identified as a single component, (7Z)-…
Number of citations: 2 link.springer.com
WC Ng, JSR Chin, KJ Tan, JY Yew - Nature communications, 2015 - nature.com
Insects use a spectacular variety of chemical signals to guide their social behaviours. How such chemical diversity arises is a long-standing problem in evolutionary biology. Here we …
Number of citations: 38 www.nature.com
AM Twidle - 2021 - researchspace.auckland.ac.nz
Semiochemicals are chemical signals that organisms use to communicate with each other in their environment. This project explored the semiochemicals of two pest fruitworm moths (…
Number of citations: 0 researchspace.auckland.ac.nz
AM Twidle, DM Suckling, A Chhagan… - Journal of Agricultural …, 2020 - ACS Publications
A range of ester pheromone analogues for carposinid moths were synthesized and evaluated for biological activity. The analogues aimed to take advantage of the structural …
Number of citations: 5 pubs.acs.org
AC LeBoeuf, P Waridel, CS Brent, AN Gonçalves… - Elife, 2019 - elifesciences.org
… 26.27 C 23 H 46 7Z-Tricosene 2296 • … Three molecules outside this window were found only in TF and not on the cuticle: 7Z-tricosene, oleic acid, ethyl oleate (Table 1).”… …
Number of citations: 1 elifesciences.org
SH Ng, S Shankar, Y Shikichi… - Proceedings of the …, 2014 - National Acad Sciences
Animals exhibit a spectacular array of traits to attract mates. Understanding the evolutionary origins of sexual features and preferences is a fundamental problem in evolutionary biology, …
Number of citations: 35 www.pnas.org
AM Twidle, LI Pilkington, DM Suckling, D Barker - ACS omega, 2021 - ACS Publications
Sex pheromone analogues were synthesized and tested on two pest carposinid moth species: the guava moth, Coscinoptycha improbana, and the raspberry bud moth, Heterocrossa …
Number of citations: 4 pubs.acs.org
S Shankar, JY Chua, KJ Tan, MEK Calvert, R Weng… - Elife, 2015 - elifesciences.org
10.7554/eLife.06914.001 Gustatory pheromones play an essential role in sha** the behavior of many organisms. However, little is known about the processing of taste pheromones …
Number of citations: 54 elifesciences.org
S Narasimha, KO Nagornov, L Menin, A Mucciolo… - PLoS …, 2019 - journals.plos.org
Oviparous animals across many taxa have evolved diverse strategies that deter egg predation, providing valuable tests of how natural selection mitigates direct fitness loss. Communal …
Number of citations: 25 journals.plos.org
YAN Qi, Y Ting-Ting… - Chinese Journal of …, 2023 - search.ebscohost.com
The sex pheromone communication system is critical to reproduction in the Lepidoptera. Research on the identification of lepidopteran sex pheromones is therefore important for …
Number of citations: 0 search.ebscohost.com

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